Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate - 898752-61-9

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate

Catalog Number: EVT-1632246
CAS Number: 898752-61-9
Molecular Formula: C13H15FO3
Molecular Weight: 238.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antitubercular Agents: Compounds containing a 4-fluoro-3-methylphenyl group linked to a pyrazoline ring exhibited potent antitubercular activity. []
  • Anti-inflammatory and Analgesic Agents: Pyrimidine derivatives incorporating the 4-fluoro-3-methylphenyl substituent demonstrated promising anti-inflammatory and analgesic properties. []
  • BACE1 Inhibitors: A compound containing this moiety was synthesized as a potent BACE1 inhibitor for potential Alzheimer's Disease treatment. []
  • Fungicidal Agents: Intermediates incorporating the 4-fluoro-3-methylphenyl group have been used in the synthesis of fungicidal strobilurin-type compounds. []
  • Dopamine Receptor Ligands: Derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, structurally similar to the compound , have been explored for their dopamine receptor affinities. [, ]

1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (4-F-3-Me-α-PVP)

  • Compound Description: This compound is a cathinone derivative identified as a new psychoactive substance (NPS) []. It is a hydrochloride salt form of the parent compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, also known as 4-F-3-Me-α-PVP. This compound has been found on the illegal drug market and is associated with psychoactive effects.

2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • Compound Description: This compound represents a series of pyrazoline derivatives synthesized and investigated for their antitubercular activity []. They were designed based on the presence of the 4-fluoro-3-methylphenyl moiety, which is also present in Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate. Compounds within this series were found to exhibit varying degrees of potency against Mycobacterium tuberculosis, with those containing electron-donating groups on the phenyl ring linked to the 4,5-dihydropyrazole ring exhibiting higher activity.

4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol

  • Compound Description: This series comprises novel dihydropyrimidine derivatives designed and synthesized as potential anti-inflammatory and analgesic agents []. The presence of the 4-fluoro-3-methylphenyl group in these compounds, a motif shared with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, suggests it may contribute to the desired biological activity. Notably, the derivative with a 4-chlorophenyl substitution at the 6-position of the dihydropyrimidine ring displayed the most potent anti-inflammatory and analgesic activities.

(E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one

  • Compound Description: This compound, also known as a chalcone, was synthesized and characterized along with a series of derivatives, to investigate their antimicrobial activity []. The core structure of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one shares the 4-fluoro-3-methylphenyl moiety with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate. The key structural difference is the presence of an α,β-unsaturated ketone system in the chalcone compared to the β-ketoester system in Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate.
  • Relevance: The presence of the 4-fluoro-3-methylphenyl group in both (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one and Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate suggests a potential connection in their chemical and physical properties. Additionally, this shared feature, explored for its antimicrobial properties in the chalcone derivatives [], can guide further investigation into similar applications for Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate.

3-(4-fluoro-3-methylphenyl)quinoline

  • Compound Description: This quinoline derivative was synthesized using the Suzuki-Miyaura cross-coupling reaction, and its structure was confirmed by X-ray crystallography []. It shares the 4-fluoro-3-methylphenyl moiety with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, highlighting the versatility of this structural motif in synthetic chemistry.

2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction [], incorporates the 4-fluoro-3-methylphenyl group also present in Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate. The structural analysis revealed a nearly planar conformation and provided valuable information about the molecular packing influenced by C-H…N hydrogen bonds and π–π interactions.

2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

  • Compound Description: This imidazole derivative demonstrates potent BACE1 inhibitory activity and is considered a potential therapeutic agent for Alzheimer's Disease []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, this compound shares the 4-fluoro-3-methylphenyl group. The complex synthesis of this imidazole derivative involved a Friedel-Crafts reaction, DMSO-mediated α-oxidation, aminohydantoin formation, and Suzuki coupling.

4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and 4-(4-fluoro-3-phenoxyphenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Compound Description: These two pyridine derivatives were investigated for their crystal structures and supramolecular assembly properties []. The two compounds differ by the presence of either a fluoro or a methyl group on one of the phenyl rings. The study highlighted the role of weak interactions, such as C-H…F and C-H…π, in conjunction with N-H…O and C-H…O hydrogen bonds, in stabilizing the crystal structures.

Methyl 2-[2-((Z)-{1-trans-[2-(4-fluoro-3-methylphenyl)-2-methylcyclopropyl]ethylidene}aminooxymethyl)phenyl]-2-[(E)-methoxyimino]acetate

  • Compound Description: This compound serves as a crucial intermediate in synthesizing fungicidal strobilurin-type compounds []. It shares the 4-fluoro-3-methylphenyl moiety with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate. The molecule exhibits specific configurations: a Z configuration for the oxime bond linked to the cyclopropane ring, an E configuration for the oxime bond attached to the benzene ring, and a trans configuration for the fluoromethylphenyl group relative to the rest of the molecule.

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: An eight-step synthesis was developed to produce this compound from oxoacetic acid monohydrate []. This compound, though structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, shares the 4-fluorophenyl moiety, highlighting the significance of this group in constructing complex molecules.

5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydroisoxazole

  • Compound Description: The crystal structure of this racemic chiral compound, which contains a five-membered isoxazole ring, was analyzed []. Although not directly similar to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, this compound shares the 4-fluorophenyl group. The isoxazole ring adopts an envelope conformation, with the chiral carbon atom deviating from the plane formed by the other four atoms.

Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate

  • Compound Description: This carbazole derivative was synthesized and characterized by single-crystal X-ray diffraction []. While it shares the 4-fluorophenyl group with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, their overall structures and potential applications are quite different. The crystal structure analysis of this compound revealed a nearly planar carbazole ring system and offered detailed insights into its molecular geometry and packing.

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

  • Compound Description: This thiazole derivative, known as TAK-715, is a potent and orally active anti-rheumatoid arthritis agent that inhibits p38 MAP kinase []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, this compound shares the 3-methylphenyl moiety. TAK-715 effectively inhibits the LPS-stimulated release of TNF-α, a critical mediator of inflammation.

(S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide

  • Compound Description: This acrylamide derivative, a difluoro analog of a previously investigated compound, acts as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition []. Despite its structural dissimilarity to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, this compound shares the 4-fluorophenyl group, highlighting the prevalence of this structural element in medicinal chemistry.

Ethyl 2-azido-4-fluoro-3-hydroxystearates

  • Compound Description: These compounds are a group of enantiomeric, diastereomeric, and racemic/diastereomeric mixtures studied for their monolayer behavior and collapse structures using various surface characterization techniques []. Although structurally dissimilar to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, they share the presence of a fluorine atom and an ethyl ester group within their structures.

4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol

  • Compound Description: This compound exists as the trans phenol–imine tautomer in its crystal structure, stabilized by an intramolecular O—H⋯N hydrogen bond []. Although structurally different from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the 4-fluoro-3-methylphenyl moiety. The crystal packing of this compound is further stabilized by weak C—H⋯O and C—H⋯F interactions.

N-cyano-N′-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino}ethyl)guanidine (SB706504)

  • Compound Description: This compound, SB706504, is a p38 MAPK inhibitor studied for its effects on inflammatory gene expression in chronic obstructive pulmonary disease (COPD) macrophages []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, this compound shares the 4-fluoro-2-methylphenyl group. SB706504 was found to inhibit the transcription of a subset of inflammatory genes and exhibited potential synergy with dexamethasone in suppressing inflammatory responses.

2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives

  • Compound Description: 2-(4-fluoro-3-hydroxyphenyl)ethylamine serves as a molecular modification of dopamine, with fluorine replacing the para hydroxyl group. This compound and its N,N-dialkyl derivatives were synthesized and evaluated for their affinity for dopamine receptors []. These compounds displayed varying affinities for D1 and D2 dopamine receptor subtypes, with some derivatives exhibiting selectivity for D2 binding sites.

N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide

  • Compound Description: This benzenesulfonamide derivative's crystal structure was determined, revealing two crystallographically independent molecules in the asymmetric unit []. While its structure differs significantly from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, they both contain the 3-methylphenyl group.

7-(4′-fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-yl)-3-hydroxy-5-oxo-5-13C-heptanoic acid and trans-6-[2-(4′-fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-yl)ethyl]-3,4,5,6-tetrahydro-6-13C-4-hydroxy-2H-pyran-2-one

  • Compound Description: These two compounds are potent HMG-CoA reductase inhibitors. They were synthesized with a 13C label to study their interaction with HMG-CoA reductase using 13C NMR techniques []. While they share the 4-fluorophenyl moiety with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, their core structures and biological activities are different.

Ethyl {4‐[5‐(3‐methylphenyl)‐3‐methylsulfanyl‐4‐oxo‐1‐phenyl‐pyrazolo[3,4‐d]pyrimidin‐6‐yl­oxy]phen­oxy}acetate

  • Compound Description: This complex pyrazolo[3,4-d]pyrimidine derivative, characterized by its crystal structure [], incorporates the 3-methylphenyl group also present in Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate. The molecular packing of this compound is dominated by weak intermolecular C—H⋯O and C—H⋯N interactions.

2,3,4,8,9‐Pentahydro‐7‐(4‐haloaryl)‐pyrazolo[5,1‐e]benzo[1,5]oxazocines and 2,3(erythro),7,8‐Tetrahydro‐2‐aryl‐3‐(4‐fluoro‐3‐methylbenzoyl)‐6‐(4‐haloaryl)pyrazolo[5,1‐d]benzo[1,4]oxazepines

  • Compound Description: These two groups of heterocyclic compounds were synthesized using a solid–liquid phase-transfer catalysis (PTC) approach []. Notably, the 2,3(erythro),7,8‐Tetrahydro‐2‐aryl‐3‐(4‐fluoro‐3‐methylbenzoyl)‐6‐(4‐haloaryl)pyrazolo[5,1‐d]benzo[1,4]oxazepine derivatives share the 4-fluoro-3-methylphenyl group with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate.

1,2-bis(4-fluoro-2-methylphenyl)ditelluride

  • Compound Description: This organotellurium compound's crystal structure was analyzed, revealing a bent geometry around the tellurium center and various intermolecular interactions, including C−H···F bonds and Te···Te interactions []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the 4-fluoro-2-methylphenyl moiety, highlighting the presence of this group in diverse chemical entities.
  • Compound Description: These telluride-containing compounds were used as ligands to synthesize a series of group 12 metal complexes []. Notably, 2-{2-(4-fluoro phenyl telluro) ethyl}-1,3-dioxane (L2) shares the 4-fluorophenyl group with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate.

1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833)

  • Compound Description: This compound, PF-06650833, is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), discovered through fragment-based drug design []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the presence of a fluorine atom and an ethyl group within its structure.

Ethyl 4-fluoro-3-nitrobenzoate

  • Compound Description: The crystal structure of this benzoate derivative was analyzed, revealing the formation of dimers through C—H⋯O intermolecular interactions []. Though structurally different from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the presence of a fluorine atom and an ethyl ester group within its structure.

Ethyl 4-chloro-2′-fluoro-3-hydroxy-biphenyl-2-carboxylate

  • Compound Description: This biphenyl derivative was characterized by X-ray crystallography, revealing a dihedral angle of 71.50(5)° between the two benzene rings and the presence of intermolecular C—H⋯O and C—H⋯F interactions []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the presence of a fluorine atom and an ethyl ester group within its structure.

rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate

  • Compound Description: This sulfondiimidoate derivative represents a novel substance class and was synthesized and characterized by single-crystal X-ray diffraction []. Although structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it contains the 4-methylphenyl moiety, highlighting its presence in diverse chemical entities.

4-fluoro-3-nitrophenacyl alkylxanthates

  • Compound Description: This series of compounds was synthesized and investigated as potential radiosensitizers []. While they share the 4-fluorophenyl group with Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, their core structures and applications are significantly different.

Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates

  • Compound Description: A series of these pyrimidine derivatives, containing the biologically relevant 4-methyl-2,6-diphenylpyrimidine-5-carboxylate scaffold, were synthesized using a multistep approach involving Biginelli condensation, oxidation, sulfonylation, and Suzuki-Miyaura coupling []. These compounds, while structurally distinct from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, share the presence of an ethyl ester group and a substituted phenyl ring within their structures.

Hex p-(1→4)-/β-D-GlcpNAc-(1→2)-α/-D-Manp-(1→O)(CH2)7CH3 probes

  • Compound Description: This series of trisaccharide derivatives was synthesized to explore the acceptor specificity of glycosyltransferases []. They are structurally dissimilar to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate but highlight the importance of carbohydrate chemistry and enzyme specificity.

5-(4-methoxy-3-methylphenyl)-2(3H)-furanone

  • Compound Description: This furanone derivative was synthesized and reacted with various nucleophilic and electrophilic reagents, highlighting its versatility as a synthetic intermediate []. Though structurally different from Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, it shares the 3-methylphenyl moiety.

4-Ethyl-4′-(4″-pentylcyclohexyl)biphenyl (BCH52) and 4-Ethyl-2′-fluoro-4′-(4″-pentylcyclohexyl)biphenyl (BCH52F)

  • Compound Description: These two biphenyl compounds, BCH52 and its fluoro derivative BCH52F, were investigated for their crystal and molecular structures to understand the influence of fluorine substitution on their mesogenic properties []. Although structurally dissimilar to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, they share the presence of an ethyl group and a substituted phenyl ring within their structures.

5-Fluoro-6-ethyl-4-hydroxy-pyrimidine

  • Compound Description: This pyrimidine derivative serves as a crucial intermediate in the synthesis of voriconazole, an antifungal medication []. Although structurally distinct

Properties

CAS Number

898752-61-9

Product Name

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate

IUPAC Name

ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3

InChI Key

JLCSMNIIZRHFAM-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)C

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.